molecular formula C8H17N B1265533 1-Butylpyrrolidine CAS No. 767-10-2

1-Butylpyrrolidine

Cat. No. B1265533
CAS RN: 767-10-2
M. Wt: 127.23 g/mol
InChI Key: JSHASCFKOSDFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-butylpyrrolidine and its derivatives can be efficiently conducted via a one-pot method from ammonia and 1,4-butandiol, using CuNiPd/ZSM-5 catalysts. This process yields 1-butylpyrrolidine with a minor presence of 1-butenylpyrrolidines, under optimized conditions resulting in a yield of 76% (Long et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-butylpyrrolidine has been characterized through various spectroscopic techniques such as IR, Raman, and NMR spectroscopy, particularly in studies involving its role as an electrolyte for Al deposition from AlCl3 resulting in a unique phase behavior (Pulletikurthi et al., 2015).

Chemical Reactions and Properties

1-Butylpyrrolidine engages in various chemical reactions, including N-alkylation and the formation of N-heterocycles, serving as an alkylating agent. Its chemical properties are exploited in the electrodeposition of metals such as aluminum, where it forms a suitable electrolyte for the deposition process, showcasing its role in creating uniform and thick layers of Al on copper at room temperature (G. Pulletikurthi et al., 2015).

Physical Properties Analysis

The physical properties of 1-butylpyrrolidine, including its phase behavior in mixtures and its interaction with molecular solvents, have been studied to understand its application in various solvation and electrolyte systems. These studies provide insights into the thermodynamic properties of binary mixtures composed of 1-butylpyrrolidinium and molecular solvents, highlighting the solvent structure's impact on liquid-liquid equilibrium and excess enthalpies of mixing (Paduszyński et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-butylpyrrolidine are central to its reactivity and application in synthesis. Its behavior in electrodeposition processes, for example, showcases its ability to form cationic species conducive to metal deposition. The formation of ionic liquids with ZnCl2 for zinc electrodeposition further illustrates its chemical versatility and its role in creating nanomaterials under specific conditions (G. Pulletikurthi et al., 2017).

Scientific Research Applications

Application 1: One-pot synthesis of 1-butylpyrrolidine and its derivatives

  • Summary of Application : 1-Butylpyrrolidine and its derivatives are synthesized from aqueous ammonia and 1,4-butandiol using a one-pot method . This method is significant because it offers a straightforward, economical route for 1-butylpyrrolidine and its derivatives .
  • Methods of Application : The synthesis is achieved through successive N-alkylation using aqueous ammonia as the nitrogen source over the CuNiPd/ZSM-5 catalyst, which is prepared by a simple incipient wetness method . In this route, 1,4-butandiol not only participates in the formation of the N-heterocycle but also acts as an alkylating reagent .
  • Results or Outcomes : The yield of 1-butylpyrrolidine was 76% under the optimized conditions .

Application 2: Safer alternative to certain solvents

  • Summary of Application : 1-Butylpyrrolidin-2-one is a safer alternative to N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO), and N,N-Dimethylformamide (DMF), which face increasing regulatory pressure .
  • Methods of Application : As a solvent, 1-Butylpyrrolidin-2-one can be used in place of the aforementioned solvents in various chemical reactions .
  • Results or Outcomes : As opposed to NMP, DMF, and DMA, 1-Butylpyrrolidin-2-one is not classified as developmentally reprotoxic .

Safety And Hazards

1-Butylpyrrolidine is classified as a flammable liquid and vapor, and it can be harmful if swallowed or comes into contact with skin . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

1-butylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHASCFKOSDFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227494
Record name Pyrrolidine, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylpyrrolidine

CAS RN

767-10-2
Record name 1-Butylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRROLIDINE, 1-BUTYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL9P094Z6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

11.7 kg of butane-1,4-diol were reacted with 7.3 kg of n-butylamine similarly to Example 1. N-(n-butyl)-pyrrolidine was obtained in 96% yield.
Quantity
11.7 kg
Type
reactant
Reaction Step One
Quantity
7.3 kg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butylpyrrolidine
Reactant of Route 2
Reactant of Route 2
1-Butylpyrrolidine
Reactant of Route 3
Reactant of Route 3
1-Butylpyrrolidine
Reactant of Route 4
Reactant of Route 4
1-Butylpyrrolidine
Reactant of Route 5
Reactant of Route 5
1-Butylpyrrolidine
Reactant of Route 6
Reactant of Route 6
1-Butylpyrrolidine

Citations

For This Compound
155
Citations
G Pulletikurthi, B Bödecker, A Borodin… - Progress in Natural …, 2015 - Elsevier
… at various compositions of AlCl 3 and 1-butylpyrrolidine. IR, Raman and NMR spectroscopy … ratio of 1-butylpyrrolidine:AlCl 3 and the upper phase of 1:1.3 mol ratio of 1-butylpyrrolidine:…
Number of citations: 53 www.sciencedirect.com
Y Long, S Liu, X Ma, L Lu, Y He, Y Deng - New Journal of Chemistry, 2020 - pubs.rsc.org
… of 1-butylpyrrolidine and its derivatives (1-butylpyrrolidine with a … Here, the product of 1-butylpyrrolidine was emphatically … , economical route for 1-butylpyrrolidine and its derivatives. …
Number of citations: 1 pubs.rsc.org
G Pulletikurthi, MS Ghazvini, T Cui, N Borisenko… - Dalton …, 2017 - pubs.rsc.org
… −1 for 1-butylpyrrolidine. Metal–… 1-butylpyrrolidine, a few distinct peaks were noticed in this regime. These new peaks can be related to the complexation of ZnCl 2 with 1-butylpyrrolidine…
Number of citations: 16 pubs.rsc.org
JK Sugden, JE Hogan, NJ Van Abbe - Journal of the Chemical Society …, 1971 - pubs.rsc.org
… This compound was prepared in a manner similar to that described above from 4-benzylidene- 1-butylpyrrolidine2,3-dione (2-4 g., 0.01 mole) and benzenethiol (1.1 g., 0.01 mole). The …
Number of citations: 0 pubs.rsc.org
JD Holbrey, RD Rogers, SS Shukla, CD Wilfred - Green Chemistry, 2010 - pubs.rsc.org
… The reaction of 1-butylpyrrolidine with dimethyl carbonate to yield the ionic liquid precursor, 1-butyl-1-methylpyrrolidinium methylcarbonate, has been investigated under microwave …
Number of citations: 48 pubs.rsc.org
G Pulletikurthi, B Weidenfeller… - Chemistry–An Asian …, 2017 - Wiley Online Library
… Our efforts to dissolve FeCl 2 in 1-butylpyrrolidine failed, which indicates that the ligand is either unable to solvate/complex with the Fe(II) salt or unable to polarize the salt. This is …
Number of citations: 1 onlinelibrary.wiley.com
F Hayase, M Sato, H Tsuchida, H Kato - Agricultural and Biological …, 1982 - jstage.jst.go.jp
… The fact of the formation of 1-butylpyrrolidine and 1-butylaziridine suggests that linkage of the nitrogen atoms in the melanoidin skeleton is a tertiary amine type. Onthe other hand, no …
Number of citations: 27 www.jstage.jst.go.jp
A Lahiri, N Borisenko, M Olschewski… - Faraday …, 2018 - pubs.rsc.org
… 1-butylpyrrolidine [thin space (1/6-em)] : [thin space (1/6-em)] AlCl 3 was prepared by mixing small portions of AlCl 3 to 1-butylpyrrolidine … ] 1.2 mol ratio of 1-butylpyrrolidine [thin space (1…
Number of citations: 17 pubs.rsc.org
T Stettner, G Lingua, M Falco, A Balducci… - Energy …, 2020 - Wiley Online Library
… pressure, leaving 1-butylpyrrolidine chloride as a solid. The 1-butylpyrrolidine chloride was … The LiTFSI solution was added to 1-butylpyrrolidine dropwise, and the mixture was stirred …
Number of citations: 18 onlinelibrary.wiley.com
MS Abd Rahim - 2012 - studentsrepo.um.edu.my
Dicationic ionic liquids are being developed and are found to have better properties than common room temperature ionic liquids. By comparison, they posses higher melting …
Number of citations: 3 studentsrepo.um.edu.my

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.